Methyl 5-methyl-6-(phenylamino)nicotinate
Description
Methyl 5-methyl-6-(phenylamino)nicotinate is a nicotinic acid derivative featuring a pyridine ring substituted at the 5-position with a methyl group and at the 6-position with a phenylamino moiety. The phenylamino group introduces aromaticity and hydrogen-bonding capabilities, which may influence its biological activity or coordination properties.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 6-anilino-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18-2)9-15-13(10)16-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,16) |
InChI Key |
JVNYERSYOGRHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-6-(phenylamino)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-6-nitronicotinic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The resulting 5-methyl-6-aminonicotinic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 5-methyl-6-aminonicotinate.
Amination: Finally, the amino group is substituted with a phenyl group using aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-methyl-6-(phenylamino)nicotinate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aniline, N,N’-dicyclohexylcarbodiimide (DCC)
Major Products Formed
Oxidation: Oxo derivatives of this compound
Reduction: Reduced amine derivatives
Substitution: Various substituted nicotinates depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-methyl-6-(phenylamino)nicotinate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance the properties of these materials, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-6-(phenylamino)nicotinate involves its interaction with specific molecular targets. The phenylamino group allows for binding to receptors or enzymes, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity: The chloro group in Methyl 6-chloronicotinate facilitates nucleophilic substitution reactions, making it a versatile intermediate for further derivatization . In contrast, the phenylamino group in the target compound is less reactive but may enhance binding to aromatic residues in biological targets. Fluoro and cyano substituents (e.g., in Methyl 5-fluoro-6-methoxynicotinate and Ethyl 5-cyano-6-(propylamino)nicotinate) improve metabolic stability and electronic properties, which are critical for drug design .
Ester Group Variations: Methyl esters (target compound, Methyl 6-chloronicotinate) generally hydrolyze faster than ethyl esters (e.g., Ethyl 5-cyano-6-(propylamino)nicotinate), impacting bioavailability and degradation rates.
Amino Group Differences: Aryl amino (target compound) vs. aliphatic amino (e.g., propylamino in ): Aromatic amino groups may enhance π-π stacking in protein binding, while aliphatic amines improve solubility but reduce target specificity.
Polarity and Solubility: The hydroxyl group in Methyl 6-(hydroxy(phenyl)methyl)nicotinate increases polarity and water solubility compared to the phenylamino group, which is more lipophilic .
Research Implications
- Pharmaceutical Applications: The target compound’s phenylamino and methyl ester groups suggest utility in designing kinase inhibitors, where pyridine derivatives are common scaffolds.
- Synthetic Challenges : The absence of direct data on the target compound underscores the need for further studies on its reactivity, stability, and biological activity.
Limitations and Gaps
- Molecular weight and spectral data for this compound are unavailable in the evidence.
- Comparisons rely on structural analogs; experimental validation is necessary for conclusive insights.
Biological Activity
Methyl 5-methyl-6-(phenylamino)nicotinate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis, and implications for therapeutic applications based on available research findings.
1. Overview of the Compound
This compound is a derivative of nicotinic acid, characterized by the presence of a phenylamino group at the 6-position and a methyl group at the 5-position. This structural modification is believed to enhance its biological properties, making it a subject of interest for various pharmacological studies.
2.1 Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays have demonstrated its cytotoxic effects against various cancer cell lines. A notable study reported IC50 values of 0.051 µM and 0.066 µM against human pancreatic adenocarcinoma BxPC-3 and Panc-1 cells, respectively, while showing an IC50 of 0.36 µM against normal human lung fibroblasts (WI38) . These results suggest a selective toxicity towards cancer cells compared to normal cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 (normal) | 0.36 |
The mechanism by which this compound exerts its anticancer effects may involve DNA intercalation, a common action mode for many anticancer agents . The flat structure of the molecule is believed to facilitate interactions with DNA, disrupting replication in cancer cells.
3. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with phenylamine under controlled conditions to yield the desired product with high purity and yield . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
3.1 Synthesis Protocol
- Reagents : Nicotinic acid derivative, phenylamine, solvents (e.g., methanol).
- Procedure : The reaction mixture is stirred at specific temperatures followed by extraction and purification steps.
- Yield : High yields (around 72%) have been reported for successful syntheses .
4. Case Studies and Research Findings
Several case studies have highlighted the biological potential of this compound:
- A study focusing on its interaction with key biomarkers associated with cardiovascular diseases showed promising results in molecular docking analyses, indicating potential therapeutic applications beyond oncology .
- Another investigation into its cytotoxicity employed MTT assays on RAW macrophage cells, demonstrating a dose-dependent effect that underscores its potential as an anti-inflammatory agent .
5. Conclusion
This compound represents a significant advancement in the search for effective anticancer agents with selective toxicity towards malignant cells. Its synthesis is well-documented, and ongoing research continues to explore its mechanisms of action and broader therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
